3-ethyl-N'-hydroxycyclopentane-1-carboximidamide
Description
3-ethyl-N'-hydroxycyclopentane-1-carboximidamide is a cyclopentane-derived carboximidamide featuring an ethyl substituent at the 3-position and a hydroxylamine group (N'-hydroxy) on the imidamide moiety. The compound’s core structure aligns with derivatives documented in building-block catalogs, which emphasize its utility in medicinal chemistry and organic synthesis .
Key structural attributes:
- Cyclopentane backbone: Confers rigidity and influences stereoelectronic properties.
- Ethyl substituent: Enhances lipophilicity compared to smaller alkyl or halogenated groups.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxycyclopentane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2O/c1-2-6-3-4-7(5-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10) |
InChI Key |
IPBPOBKMOXVHIF-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1CCC(C1)/C(=N/O)/N |
Canonical SMILES |
CCC1CCC(C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with ethylamine and hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
While specific industrial production methods for 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-ethylcyclopentanone-1-carboximidamide.
Reduction: Formation of 3-ethyl-N’-hydroxycyclopentane-1-amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3-Ethyl-N’-hydroxycyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarboximidamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Carboximidamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₈H₁₅N₂O | 155.22 (calculated) | 3-ethyl, N'-hydroxy | Not available |
| 3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide | C₆H₁₀F₂N₂O | 164.16 | 3,3-difluoro, N'-hydroxy | EN300-2010367 |
| 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride | C₁₄H₁₉N₂O₂Cl | 294.78 | Cyclopentyloxy, 4-methoxy, HCl salt | 1461726-85-1 |
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